Fructosylvaline

Descripción general

Descripción

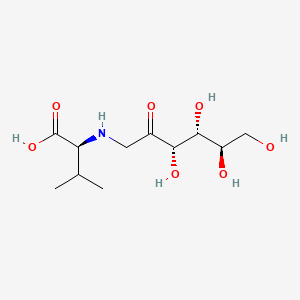

Fructosylvaline is a specific substrate of Fructosyl-Amino Acid Oxidase . It is also known as 3-methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid .

Synthesis Analysis

Fructosylvaline synthesis involves two synthesis methods . A study also mentioned the half-life of fructosyl-valine in plasma, which was calculated to be 231 minutes .Chemical Reactions Analysis

Fructosylvaline is utilized by certain marine microorganisms. A yeast strain identified as Pichia sp. N1-1 produced a Fructosyl-Valine–oxidizing enzyme .Aplicaciones Científicas De Investigación

Glycated Haemoglobin Detection

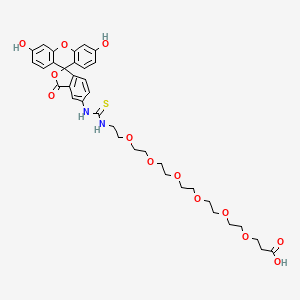

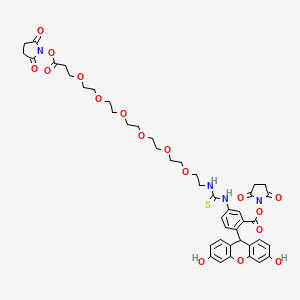

Fructosylvaline has been used in the development of a biosensor for glycated haemoglobin detection . This biosensor, which uses fructosyl amino acid oxidase gold nanostars, could potentially be used as a future point of care biosensor candidate .

Diabetes Mellitus Monitoring

Fructosylvaline can be used to monitor glycated proteins like hemoglobin in diabetes management. This is particularly useful as glycated haemoglobin (HbA1C) is a recognized risk factor for cardiovascular disease .

Enzymatic Assays

In enzymatic assays, fructosylvaline serves as a substrate for fructosyl amino acid oxidase (FAO), which produces hydrogen peroxide as a product . This process is utilized in a Bacillus sp. protease in a proteolytic digestion to release glycated valine from haemoglobin beta chains .

Artificial Dehydrogenase Sensors

Fructosylvaline can be used for constructing artificial dehydrogenase sensors. Polyvinylimidazole (PVI) catalyzes the oxidation of Fructosylvaline and has been applied in developing colorimetric and amperometric sensors for its detection.

Glycosylated Hemoglobin Detection

Biochemical Process Insights

Biosensors for HbA1c Measurement

Detecting Glycosylated Hemoglobin

Safety and Hazards

Direcciones Futuras

A study has developed a fructosyl amino acid oxidase gold nanostar biosensor as a potential future point of care biosensor candidate for glycated haemoglobin detection . Another study isolated 12 microbial strains that grow aerobically in a minimal medium supplemented with Fructosyl-Valine as the sole nitrogen source .

Mecanismo De Acción

Target of Action

Fructosylvaline (FV) is a type of fructosyl amino acid that occurs as N-terminal moieties of human glycated hemoglobin . The primary targets of FV are these glycated proteins, specifically hemoglobin. The molecular design of biomimetic receptors for these targets is a challenging but attractive goal in modern supramolecular chemistry .

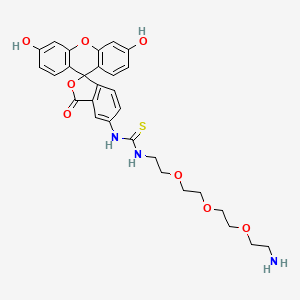

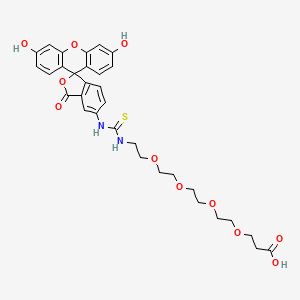

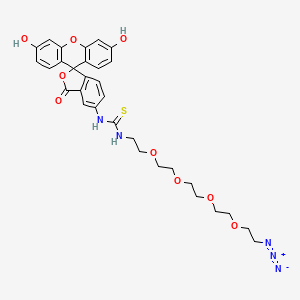

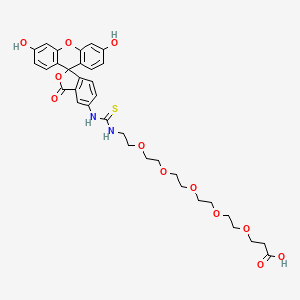

Mode of Action

The interaction between FV and its targets involves a cooperative two-point recognition. This involves a sp³ boronate-diol esterification with simultaneous coordination bonding of the carboxylate group of Val to the Zn atom . This interaction mode is facilitated by fluorescent Zn-terpyridine complexes bearing boronic acids .

Biochemical Pathways

FV is part of the biochemical pathway involving the formation of nonenzymatic glycated proteins. This process begins with the condensation of free amino groups with glucose, leading to the formation of a Schiff base, the aldimine. This is followed by the Amadori rearrangement, which forms a ketoamine, also known as an Amadori product . FV is formed as a result of this Amadori rearrangement .

Pharmacokinetics

It’s important to note that these properties play a crucial role in the bioavailability and overall effectiveness of a compound .

Result of Action

The action of FV results in the formation of glycated hemoglobin, specifically Hb A1c . This is significant as Hb A1c is a key indicator of the degree of diabetic control. The ratio of glycation directly reflects past blood glucose levels, making it a reliable indicator of glycemic control over a period of 2 to 3 months .

Action Environment

These factors can induce abiotic stresses to the plants, affecting fruit development and quality . Given that FV is a fructosyl amino acid, it’s plausible that similar environmental factors could influence its action, efficacy, and stability.

Propiedades

IUPAC Name |

(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5,7-10,12-13,15-17H,3-4H2,1-2H3,(H,18,19)/t7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQHVKBNRPNQDY-UTINFBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fructosylvaline | |

CAS RN |

10003-64-2 | |

| Record name | Fructosylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-FRUCTOSYL VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77T9T95MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is fructosylvaline relevant in the context of diabetes?

A: Fructosylvaline is a significant marker of glycation, a process intensified in diabetic patients due to elevated blood glucose levels [, ]. While not a drug target itself, its presence, particularly in hemoglobin, helps assess long-term blood glucose control.

Q2: How is fructosylvaline measured in biological samples?

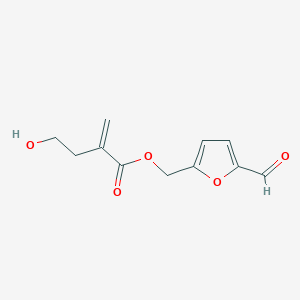

A: Measuring fructosylvaline directly in biological samples like blood is challenging. Research highlights a method using acid hydrolysis to break down the fructosylvaline in hemoglobin into N-(2-furoylmethyl)valine (FM-Val) [, ]. FM-Val can then be quantified using techniques like reversed-phase HPLC coupled with mass spectrometry [, ].

Q3: What can the levels of fructosylvaline in hemoglobin tell us?

A: Studies show a strong correlation between fructosylvaline levels and HbA1c levels in diabetic patients []. This correlation suggests that measuring fructosylvaline, specifically the N-terminal glycation of hemoglobin, can provide insights into a patient's long-term blood glucose control, similar to HbA1c measurements.

Q4: What is the significance of studying N-terminal glycation compared to other glycation sites?

A: Research suggests that the N-terminal valine of hemoglobin exhibits a higher relative glycation extent compared to lysine side chains []. This observation indicates a potential specificity in the enzymatic deglycation processes within red blood cells. Further investigation into this difference could help understand the body's natural defenses against glycation.

Q5: What are the implications of using fructosylvaline as a model compound?

A: Fructosylvaline serves as a simplified model for understanding the complex structure of the N-terminal residue of human hemoglobin A1c []. Studying its formation and properties can provide valuable insights into the behavior of glycated hemoglobin, particularly its reaction with analytical reagents like phenylhydrazine [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.